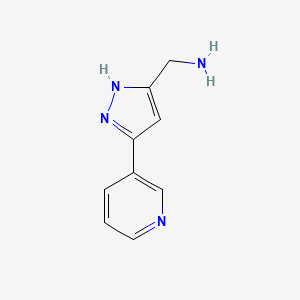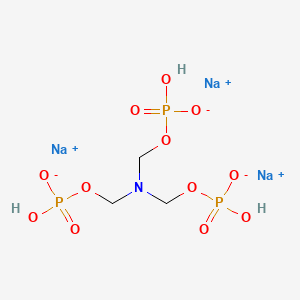
Withaphysalin S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Withaphysalin S is a naturally occurring compound belonging to the class of withanolides, which are a group of modified C28 ergostane-type steroids. These compounds are predominantly found in plants of the Solanaceae family, particularly in the genus Physalis . This compound has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of withaphysalins typically involves the oxidation of the C-18 methyl group into a carboxylic acid, leading to the formation of an additional lactone ring by the linkage between the C-18 carboxylic acid and the C-20 hydroxyl group in the basic skeleton of withanolide . This process requires specific reaction conditions, including the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of withaphysalins, including Withaphysalin S, often involves the extraction and purification from plant sources, particularly from species of the genus Physalis. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
化学反应分析
Types of Reactions
Withaphysalin S undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups such as halogens.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .
科学研究应用
Chemistry: Used as a precursor for synthesizing other bioactive withanolides.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in developing new pharmaceuticals and therapeutic agents.
作用机制
Withaphysalin S exerts its effects through several molecular targets and pathways:
Anticancer: Inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory: Suppresses the production of pro-inflammatory cytokines by inhibiting the NF-κB and STAT3 pathways.
Antimicrobial: Disrupts microbial cell membranes and inhibits essential enzymes.
相似化合物的比较
Withaphysalin S is unique among withanolides due to its specific structural modifications and potent biological activities. Similar compounds include:
Withaphysalin A: Exhibits similar anticancer and anti-inflammatory properties but differs in its molecular structure.
2,3-Dihydro-withaphysalin C: Another withanolide with notable anti-inflammatory activity.
属性
分子式 |
C29H40O8 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC 名称 |
(1R,2S,3S,5S,6R,8S,9R,12S,13R,18R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-3,18,19-trihydroxy-8-methoxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-15-en-14-one |
InChI |
InChI=1S/C29H40O8/c1-14-11-22(36-24(33)15(14)2)27(4)19-13-18(30)23-16-12-21(32)29(34)9-6-7-20(31)26(29,3)17(16)8-10-28(19,23)25(35-5)37-27/h6-7,16-19,21-23,25,30,32,34H,8-13H2,1-5H3/t16-,17+,18+,19-,21-,22-,23-,25+,26+,27-,28+,29+/m1/s1 |
InChI 键 |
NPXYPNIBFMPFKU-IIODSFQOSA-N |
手性 SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3C[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)[C@H](O2)OC)O)C)C |
规范 SMILES |
CC1=C(C(=O)OC(C1)C2(C3CC(C4C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C(O2)OC)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


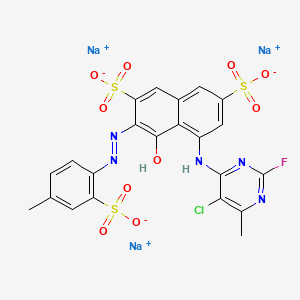

![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13403665.png)
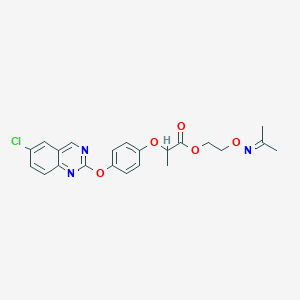
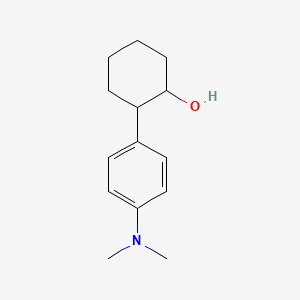
![2-[[3-[1-[4-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13403687.png)
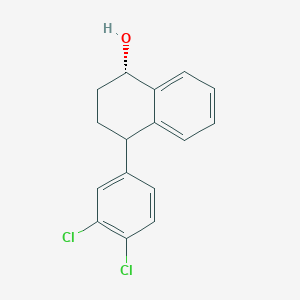
![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)
![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
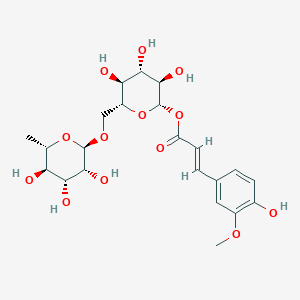
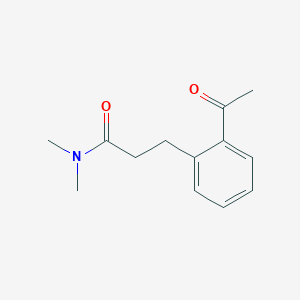
![2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B13403721.png)
